2-Amino-5-oxohexanoic acid hydrochloride

Catalog No.
S815429
CAS No.
1394040-02-8
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-oxohexanoic acid hydrochloride

CAS Number

1394040-02-8

Product Name

2-Amino-5-oxohexanoic acid hydrochloride

IUPAC Name

2-amino-5-oxohexanoic acid;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H

InChI Key

ZFNJDNWRUMSAKX-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C(=O)O)N.Cl

Canonical SMILES

CC(=O)CCC(C(=O)O)N.Cl

2-Amino-5-oxohexanoic acid hydrochloride, with the chemical formula C₆H₁₁NO₃·HCl and CAS number 1394040-02-8, is a non-proteinogenic alpha-amino acid. This compound features both an amino group (-NH₂) and a carboxylic acid group (-COOH), which are characteristic of amino acids, but it is not incorporated into proteins. The presence of a keto group (C=O) adjacent to the carboxylic acid distinguishes it from standard amino acids. This compound is typically encountered in its hydrochloride form, enhancing its solubility in aqueous solutions, which is beneficial for various applications in biochemical research and synthesis .

Non-Proteinogenic Amino Acid Research:

  • 2-Amino-5-oxohexanoic acid (without the hydrochloride) is a non-proteinogenic alpha-amino acid. Non-proteinogenic amino acids are molecules similar to the standard amino acids used in protein synthesis but are not typically incorporated into proteins. Research in this field explores the potential functions of non-proteinogenic amino acids in biological systems []. 2-Amino-5-oxohexanoic acid hydrochloride may be a useful tool in such studies due to its structural similarity to other known non-proteinogenic amino acids.

Metabolic Studies:

  • The structure of 2-Amino-5-oxohexanoic acid suggests it might be involved in cellular metabolism. The ketone group (C=O) and the carboxylic acid group (COOH) are functional groups commonly found in metabolites. Research in this area could involve investigating the potential role of 2-Amino-5-oxohexanoic acid hydrochloride in specific metabolic pathways.

Chemical Biology Applications:

  • -Amino-5-oxohexanoic acid hydrochloride is available from some chemical suppliers as a research chemical. This suggests potential applications in chemical biology research, where scientists use synthetic molecules to probe biological processes. The specific applications in this field would depend on the research goals and the unique properties of the molecule.

Important Note:

  • The information on potential research applications is based on the chemical structure of 2-Amino-5-oxohexanoic acid hydrochloride and not on any published scientific studies. Further research is needed to determine its specific biological activity and potential research applications.
Typical of amino acids:

  • Decarboxylation: Under specific conditions, the carboxylic group can be removed, resulting in the formation of an amine.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry or biochemistry .

Research indicates that 2-amino-5-oxohexanoic acid hydrochloride exhibits various biological activities. It has been studied for its potential roles in metabolic pathways and as a substrate for enzyme reactions. Its unique structure allows it to interact with enzymes involved in amino acid metabolism, potentially influencing metabolic processes. Furthermore, it may have implications in neurochemistry due to its structural similarity to neurotransmitters .

The synthesis of 2-amino-5-oxohexanoic acid hydrochloride can be achieved through several methods:

  • Amino Acid Derivation: Starting from simple amino acids through controlled reactions that introduce the keto group.
  • Chemical Synthesis: Utilizing organic synthesis techniques involving the reaction of suitable precursors with reagents that facilitate the formation of the keto and amino functionalities.
  • Enzymatic Methods: Employing specific enzymes that catalyze the transformation of precursor compounds into 2-amino-5-oxohexanoic acid hydrochloride under mild conditions .

2-Amino-5-oxohexanoic acid hydrochloride finds applications across various fields:

  • Biochemical Research: Used as a reagent in studies focusing on amino acid metabolism and enzyme kinetics.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its biological activity.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it a valuable compound in both academic and industrial settings .

Studies on interaction profiles indicate that 2-amino-5-oxohexanoic acid hydrochloride can interact with various biological macromolecules, including enzymes and receptors. These interactions may modulate enzyme activity or influence signaling pathways, contributing to its role in metabolic processes. Further research is necessary to elucidate the specific mechanisms and pathways involved, which could lead to insights into its therapeutic potential .

Several compounds share structural similarities with 2-amino-5-oxohexanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Aminopentanoic AcidSimilar amino and carboxyl groupsFound in protein structures
3-Aminobutyric AcidSimilar backboneKnown as a neurotransmitter (gamma-Aminobutyric Acid)
5-Aminolevulinic AcidContains an amino groupPrecursor in heme synthesis

While these compounds share certain characteristics, 2-amino-5-oxohexanoic acid hydrochloride is unique due to its specific keto group position and non-proteinogenic nature, which influences its reactivity and biological roles .

Sequence

X

Dates

Modify: 2023-08-16

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